
3-(1H-tetrazol-1-yl)phenol
Vue d'ensemble
Description
3-(1H-tetrazol-1-yl)phenol is an organic compound with the molecular formula C7H6N4O and a molecular weight of 162.15 g/mol . This compound features a phenol group substituted with a tetrazole ring, making it a unique structure in the realm of heterocyclic chemistry. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Mécanisme D'action
Target of Action
Tetrazole derivatives, such as oteseconazole, are known to target fungal cyp51 . CYP51, also known as 14α demethylase, participates in the formation of ergosterol, a compound that plays a vital role in the integrity of cell membranes .
Mode of Action
For instance, oteseconazole, a tetrazole derivative, binds and inhibits CYP51, thereby blocking the formation of ergosterol . This action disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
Based on the action of similar tetrazole derivatives, it can be inferred that the compound might affect the ergosterol synthesis pathway in fungi . By inhibiting the enzyme CYP51, the compound could potentially disrupt the production of ergosterol, leading to alterations in cell membrane integrity and ultimately cell death .
Result of Action
Based on the effects of similar tetrazole derivatives, it can be inferred that the compound might lead to the disruption of fungal cell membrane integrity, resulting in cell death .
Analyse Biochimique
Biochemical Properties
3-(1H-tetrazol-1-yl)phenol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with xanthine oxidase, where this compound acts as an inhibitor . This interaction is characterized by the formation of stable hydrogen bonds with the enzyme’s active site, leading to a decrease in enzyme activity. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, influencing their metabolic activity . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in drug discovery.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it has been reported to upregulate antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative damage . Furthermore, this compound affects cellular proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding is facilitated by the tetrazole ring, which forms stable interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that this compound can exert long-term effects on cellular function, including sustained upregulation of antioxidant enzymes and prolonged inhibition of target enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and reduce oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s interaction with multiple biochemical pathways, leading to an imbalance in cellular homeostasis. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the breakdown of reactive oxygen species . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-tetrazol-1-yl)phenol typically involves the reaction of phenol with anhydrous tetramethyl sulfoxide, followed by the addition of nitric acid and sulfuric acid . The reaction is carried out under controlled heating conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemical synthesis using the aforementioned reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1H-tetrazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced tetrazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
3-(1H-tetrazol-1-yl)phenol has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1H-tetrazole: A simpler tetrazole derivative used in various chemical reactions.
5-(Benzylthio)-1H-tetrazole: Used in oligonucleotide synthesis.
2-(1H-Tetrazol-1-yl)aniline: Employed in pharmaceutical research.
Uniqueness: 3-(1H-tetrazol-1-yl)phenol is unique due to the presence of both a phenol group and a tetrazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to simpler tetrazole derivatives .
Propriétés
IUPAC Name |
3-(tetrazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-3-1-2-6(4-7)11-5-8-9-10-11/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPLZNJTPPNNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357641 | |
| Record name | 3-(1H-tetrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125620-16-8 | |
| Record name | 3-(1H-Tetrazol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125620-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-tetrazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
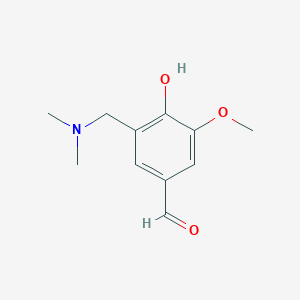
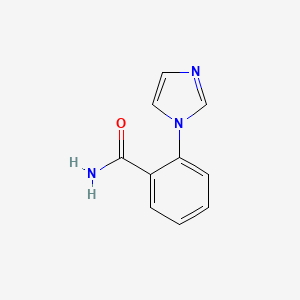
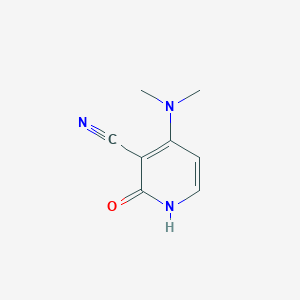
![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)
![3-[(4-fluorophenyl)methoxy]-N-[(3-methylthiophen-2-yl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300707.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)
![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)
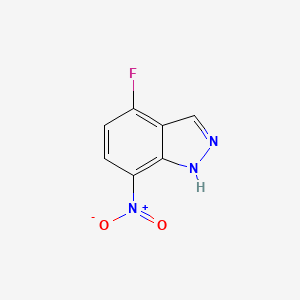



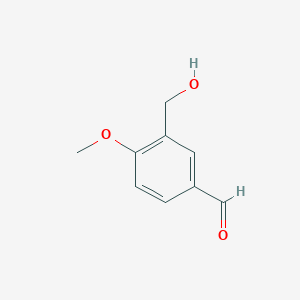
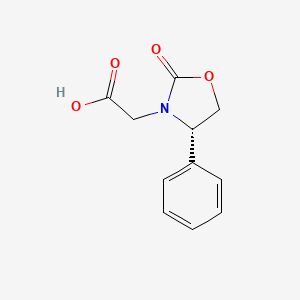
![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)
